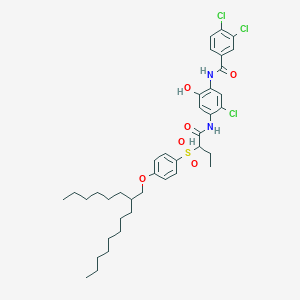![molecular formula C12H19N3S B14126189 N-[(4,6-Dimethylpyrimidin-2-yl)sulfanyl]cyclohexanamine CAS No. 37765-44-9](/img/structure/B14126189.png)
N-[(4,6-Dimethylpyrimidin-2-yl)sulfanyl]cyclohexanamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(4,6-dimethylpyrimidin-2-yl)sulfanylcyclohexanamine is a chemical compound with the molecular formula C₁₂H₁₉N₃S and a molecular weight of 237.364 g/mol This compound is characterized by the presence of a pyrimidine ring substituted with dimethyl groups at positions 4 and 6, and a sulfanyl group attached to a cyclohexanamine moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(4,6-dimethylpyrimidin-2-yl)sulfanylcyclohexanamine typically involves the reaction of 4,6-dimethylpyrimidine-2-thiol with cyclohexylamine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require the use of a catalyst to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of N-(4,6-dimethylpyrimidin-2-yl)sulfanylcyclohexanamine follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity of the product. This may include the use of advanced techniques such as continuous flow reactors and automated synthesis systems to enhance efficiency and scalability .
化学反应分析
Types of Reactions
N-(4,6-dimethylpyrimidin-2-yl)sulfanylcyclohexanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones under appropriate conditions.
Reduction: Reduction reactions can convert the compound into its corresponding thiol or amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfanyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophiles such as alkyl halides and amines can be used in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol and amine derivatives.
Substitution: Various substituted pyrimidine derivatives.
科学研究应用
N-(4,6-dimethylpyrimidin-2-yl)sulfanylcyclohexanamine has a wide range of scientific research applications:
作用机制
The mechanism of action of N-(4,6-dimethylpyrimidin-2-yl)sulfanylcyclohexanamine involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. This inhibition can lead to various biological effects, depending on the specific enzyme and pathway involved .
相似化合物的比较
Similar Compounds
N-(4,6-dimethylpyrimidin-2-yl)-4-[(quinazoline-4-yl)amino]benzene-1-sulfonamide: This compound is structurally similar and also acts as a corrosion inhibitor.
N,N′-bis(4,6-dimethylpyrimidin-2-yl)-substituted pyromellitic diimides: These compounds share the pyrimidine core and exhibit similar chemical properties.
Uniqueness
N-(4,6-dimethylpyrimidin-2-yl)sulfanylcyclohexanamine is unique due to its specific combination of a pyrimidine ring with a cyclohexanamine moiety, which imparts distinct chemical and biological properties. Its ability to act as a corrosion inhibitor and its potential therapeutic applications set it apart from other similar compounds .
属性
CAS 编号 |
37765-44-9 |
|---|---|
分子式 |
C12H19N3S |
分子量 |
237.37 g/mol |
IUPAC 名称 |
N-(4,6-dimethylpyrimidin-2-yl)sulfanylcyclohexanamine |
InChI |
InChI=1S/C12H19N3S/c1-9-8-10(2)14-12(13-9)16-15-11-6-4-3-5-7-11/h8,11,15H,3-7H2,1-2H3 |
InChI 键 |
LNKLKFJAYIFKRJ-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=NC(=N1)SNC2CCCCC2)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



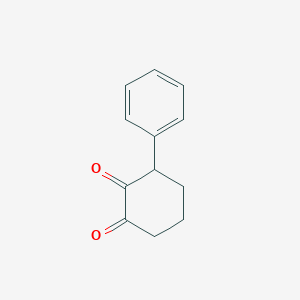

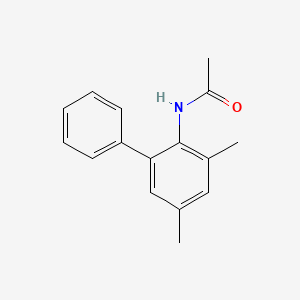
![(4-oxo-5-phenyl-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)methyl 3-(3-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)propanoate](/img/structure/B14126141.png)
![1-Hexyl-[4,4'-bipyridin]-1-ium iodide](/img/structure/B14126144.png)
![Phenylmethyl 2-[1,7-dimethyl-2,4-dioxo-8-(phenylethyl)-1,3,5-trihydro-4-imidaz olino[1,2-h]purin-3-yl]acetate](/img/structure/B14126152.png)
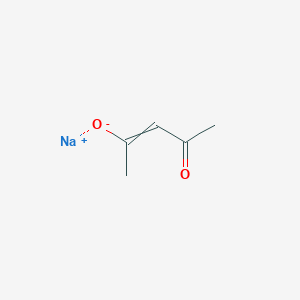
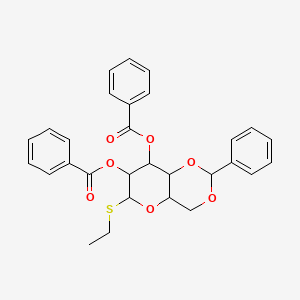
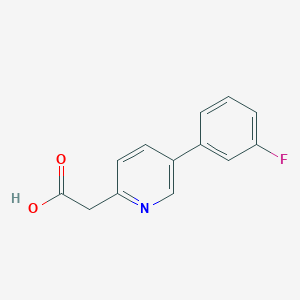
![N-(5-(7-methyl-4-morpholino-6-(piperazin-1-ylmethyl)thieno[3,2-d]pyrimidin-2-yl)pyrimidin-2-yl)acetamide](/img/structure/B14126170.png)
![1-methyl-3-(naphthalen-1-ylmethyl)-5-propoxypyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B14126185.png)
